molecular formula C9H13ClN2O B13046357 1-(3-Chloro-4-methoxyphenyl)ethane-1,2-diamine

1-(3-Chloro-4-methoxyphenyl)ethane-1,2-diamine

Cat. No.: B13046357
M. Wt: 200.66 g/mol
InChI Key: BQIJRRZUKFQCAU-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methoxyphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C9H13ClN2O It is characterized by the presence of a chloro group and a methoxy group attached to a benzene ring, along with an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methoxyphenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-4-methoxybenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using ammonia or a primary amine and a reducing agent such as sodium cyanoborohydride.

    Formation of Ethane-1,2-diamine Moiety: The resulting intermediate is then reacted with ethylenediamine under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methoxyphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(3-Chloro-4-methoxyphenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-4-methoxyphenyl)ethanone: Similar structure but lacks the ethane-1,2-diamine moiety.

    1-(3-Chloro-4-methoxyphenyl)ethanol: Contains a hydroxyl group instead of the diamine group.

    1-(3-Chloro-4-methoxyphenyl)ethane-1,2-diol: Contains two hydroxyl groups instead of the diamine group.

Uniqueness

1-(3-Chloro-4-methoxyphenyl)ethane-1,2-diamine is unique due to the presence of both a chloro and a methoxy group on the benzene ring, along with an ethane-1,2-diamine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

1-(3-chloro-4-methoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13ClN2O/c1-13-9-3-2-6(4-7(9)10)8(12)5-11/h2-4,8H,5,11-12H2,1H3

InChI Key

BQIJRRZUKFQCAU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CN)N)Cl

Origin of Product

United States

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